molecular formula C10H16N4 B3383021 2-(2-(Piperazin-1-yl)ethyl)pyrazine CAS No. 381721-51-3

2-(2-(Piperazin-1-yl)ethyl)pyrazine

Cat. No. B3383021
CAS RN: 381721-51-3
M. Wt: 192.26 g/mol
InChI Key: IPVGRNQKIDXDMG-UHFFFAOYSA-N
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Description

“2-(2-(Piperazin-1-yl)ethyl)pyrazine” is a chemical compound with the CAS Number: 381721-51-3 . It has a molecular weight of 192.26 . The IUPAC name for this compound is this compound .

Scientific Research Applications

2-(2-(Piperazin-1-yl)ethyl)pyrazine has been used in a variety of scientific research applications. It has been used as an antioxidant to study the effects of oxidative stress in cells. In addition, this compound has been used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used as a precursor in the synthesis of other organic compounds.

Advantages and Limitations for Lab Experiments

2-(2-(Piperazin-1-yl)ethyl)pyrazine has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a relatively stable compound, and it is soluble in a variety of solvents. However, there are some limitations to its use in lab experiments. For example, it is a relatively non-specific compound, and it can bind to a variety of molecules, which can make it difficult to study the effects of a specific compound.

Future Directions

There are a variety of potential future directions for 2-(2-(Piperazin-1-yl)ethyl)pyrazine. It could be used as a therapeutic agent to treat a variety of diseases, such as cancer and oxidative stress-related diseases. In addition, it could be used as a starting material in the synthesis of a variety of organic compounds, such as drugs and pesticides. Furthermore, it could be used to study the effects of oxidative stress in cells, as well as the effects of various compounds on cells. Finally, it could be used to develop new methods for the synthesis of organic compounds.

properties

IUPAC Name

2-(2-piperazin-1-ylethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1(10-9-12-2-3-13-10)6-14-7-4-11-5-8-14/h2-3,9,11H,1,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGRNQKIDXDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

381721-51-3
Record name 2-[2-(piperazin-1-yl)ethyl]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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